Thp-peg12-thp
CAS No.:
Cat. No.: VC16034048
Molecular Formula: C34H66O15
Molecular Weight: 714.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H66O15 |
|---|---|
| Molecular Weight | 714.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
| Standard InChI | InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
| Standard InChI Key | PPXWVHXHHPVTSS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Introduction
Tetrahydropyran Polyethylene Glycol 12, commonly referred to as Thp-peg12-thp, is a synthetic compound that plays a crucial role in biochemical applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a tetrahydropyran group linked to a twelve-unit polyethylene glycol (PEG) chain, which enhances its solubility and flexibility, making it suitable for various biochemical applications.
Synthesis and Industrial Production
The synthesis of Thp-peg12-thp involves several key steps, including the protection of hydroxyl groups with tetrahydropyran groups, which serve as protecting groups for alcohols and can be removed under acidic conditions. In industrial settings, these processes are scaled up using automated reactors to maintain consistency and efficiency.
Applications in Biochemical Research
Thp-peg12-thp is primarily utilized as a linker in the synthesis of PROTACs, which are innovative molecules designed to selectively degrade target proteins within cells. By linking an E3 ubiquitin ligase to a target protein, Thp-peg12-thp facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system. This mechanism allows for the selective targeting of disease-causing proteins, making Thp-peg12-thp an important tool in therapeutic development aimed at regulating protein levels within cells.
Comparison with Similar Compounds
Thp-peg12-thp is part of a broader class of polyethylene glycol-based linkers. Here is a comparison with several similar compounds:
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| Thp-peg4-alcohol | 278.34 | Shorter PEG chain; less flexibility |
| Thp-peg9-alcohol | 498.6 | Intermediate length; balances solubility and rigidity |
| Thp-peg11-alcohol | 586.71 | Longer PEG chain; increased solubility |
| Thp-peg16-alcohol | 806.97 | Very long PEG chain; enhanced solubility but reduced flexibility |
| Azido-PEG12-THP | Variable | Contains azide group for click chemistry applications |
The twelve-unit PEG chain in Thp-peg12-thp provides an optimal balance between solubility and flexibility, enhancing its utility in PROTAC synthesis compared to shorter or longer PEG derivatives.
Research Findings and Future Directions
Research on Thp-peg12-thp has primarily focused on its interactions within PROTAC constructs. These investigations reveal that Thp-peg12-thp effectively bridges E3 ligases and target proteins, leading to efficient ubiquitination. Understanding these interactions is crucial for optimizing PROTAC design and enhancing their efficacy in degrading specific proteins involved in various diseases.
Future research should focus on further exploring the potential of Thp-peg12-thp in therapeutic applications, including its role in drug delivery systems and biomolecule modifications. Additionally, studies on its toxicity and long-term effects in biological systems are necessary to fully exploit its potential in biomedical research.
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